molecular formula C20H24F2N4O2 B6096187 1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

Cat. No.: B6096187
M. Wt: 390.4 g/mol
InChI Key: AJPLRPQOXRCQBJ-UHFFFAOYSA-N
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Description

1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which is known for its stability and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the difluorophenyl and oxadiazole moieties. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor, such as a diaza compound, under specific conditions (e.g., using a base or acid catalyst).

    Introduction of the Difluorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a difluorophenyl halide reacts with the spirocyclic core.

    Formation of the Oxadiazole Ring: This step may involve the cyclization of a suitable precursor, such as a hydrazide, in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions (e.g., using a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Pharmacology: The compound can be used to study the mechanisms of action of various biological targets, including enzymes, receptors, and ion channels.

    Materials Science: The compound’s stability and unique properties make it a potential candidate for the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, leading to various biological effects. The specific pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the modulation of various biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, leading to the activation or inhibition of various signaling pathways.

    Ion Channel Modulation: The compound may modulate the activity of specific ion channels, leading to changes in cellular excitability and function.

Comparison with Similar Compounds

1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone can be compared with other similar compounds, such as:

    Spirocyclic Compounds: These compounds share the spirocyclic core structure and may have similar stability and biological activity.

    Difluorophenyl Compounds: These compounds share the difluorophenyl group and may have similar chemical reactivity and biological activity.

    Oxadiazole Compounds: These compounds share the oxadiazole ring and may have similar chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O2/c1-14-18(24-28-23-14)10-19(27)26-8-6-20(13-26)5-2-7-25(12-20)11-15-3-4-16(21)17(22)9-15/h3-4,9H,2,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPLRPQOXRCQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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